molecular formula C14H21Cl2F3N2O B1440403 4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride CAS No. 1185302-27-5

4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride

Cat. No. B1440403
M. Wt: 361.2 g/mol
InChI Key: VNSWNPCQGJCFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride (4-PEPT-TFM) is an organic compound that has been studied for its various biochemical and physiological effects. It has been used in laboratory experiments, and has been found to have a variety of applications in scientific research.

Scientific Research Applications

1. Use in Selective Estrogen Receptor Modulators (SERMs)

Raloxifene, a compound in the class of Selective Estrogen Receptor Modulators (SERMs), is structurally related to 4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride. It exhibits estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in the breast and uterus. A specific study found that modification of this compound resulted in a substantial increase in estrogen antagonist potency (Palkowitz et al., 1997).

2. Development of New Analgesic Compounds

The compound has been used in the synthesis of novel analgesic compounds. In one study, derivatives of this compound were synthesized and found to be extremely potent analgesics, demonstrating significant effectiveness compared to morphine (Van Daele et al., 1976).

3. Role in Antihistamine Research

Cetirizine, a piperazine antihistamine, is structurally related to this compound. It is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).

4. Synthesis of Trifluoromethyl-Substituted Heteroarenes

This compound serves as a building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This chemistry was demonstrated in a new synthetic approach towards nonsteroidal anti-inflammatory drugs like Celebrex (Celecoxib) (Sommer et al., 2017).

5. Discovery of Dopamine D4 Receptor Antagonists

Substituted 4-aminopiperidine compounds related to this compound were discovered to have high in vitro affinity and selectivity for the human dopamine D4 receptor. These compounds are significant in investigating dopaminergic pathways and could be useful in neuropharmacological research (Schlachter et al., 1997).

6. Involvement in Synthesis of Serotonin Receptor Modulators

Research on serotonin receptors involved the use of compounds structurally similar to this chemical. They were investigated for their potential as modulators of serotonin receptors, which is relevant in the study of mood disorders and other neurological conditions (Forster et al., 1995).

properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O.2ClH/c15-14(16,17)12-10-11(18)4-5-13(12)20-9-8-19-6-2-1-3-7-19;;/h4-5,10H,1-3,6-9,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSWNPCQGJCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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